![molecular formula C12H19NO B3078716 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 105321-40-2](/img/structure/B3078716.png)
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine
Vue d'ensemble
Description
“1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 105321-40-2. It has a molecular weight of 193.29 and its IUPAC name is 1-(4-isopropoxy-3-methylphenyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8,10H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural analysis of cathinones, including derivatives similar to the specified compound, have been extensively studied. For instance, Nycz et al. (2011) characterized several cathinones through FTIR, UV-Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. This research underscores the importance of detailed structural characterization in understanding the chemical and physical properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Materials Science Applications
Amine compounds have been utilized to modify the properties of polymers for enhanced applications. Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amines to produce polymers with significant thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Pharmaceutical Research
Compounds derived from or related to 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine have been investigated for their potential pharmaceutical applications. Liu et al. (2011) developed an environmentally friendly catalytic hydrogenation method for synthesizing an important intermediate for Repaglinide, demonstrating the relevance of such compounds in the synthesis of oral medications for diabetes (Liu, Huang, & Zhang, 2011).
Organic Solar Cells
In the field of renewable energy, amine-based compounds have been used as acceptor and cathode interfacial materials in polymer solar cells. Lv et al. (2014) demonstrated the application of a specific amine-based fullerene derivative in polymer solar cells, highlighting the potential of such compounds in enhancing the efficiency of organic solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Analytical and Forensic Toxicology
Richter et al. (2019) conducted toxicokinetic studies on novel psychoactive substances, including derivatives related to the specified compound, to understand their metabolism and potential for detection in forensic toxicology, thereby contributing to safer drug screening and toxicological evaluation (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, & Meyer, 2019).
Safety and Hazards
Mécanisme D'action
Result of Action
The molecular and cellular effects of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
1-(3-methyl-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8,10H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVIIACAXLUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



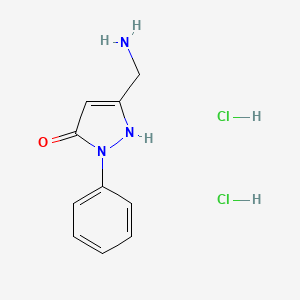
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)
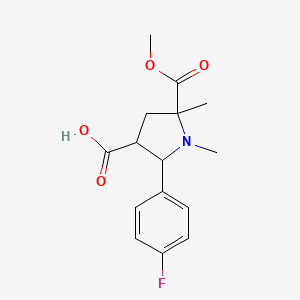
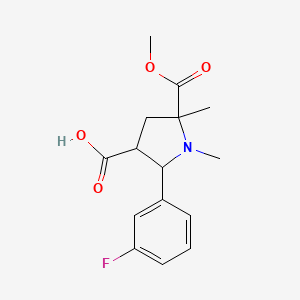



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)
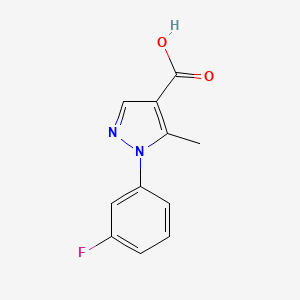
![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)
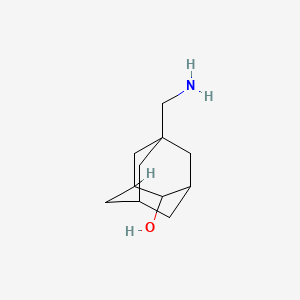
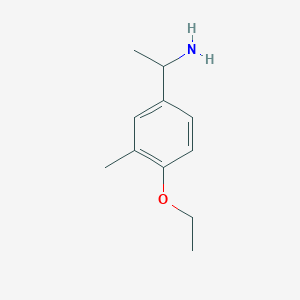
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
